molecular formula C8H4F3NO B079488 2-Hydroxy-4-(trifluoromethyl)benzonitrile CAS No. 81465-88-5

2-Hydroxy-4-(trifluoromethyl)benzonitrile

Cat. No. B079488
CAS RN: 81465-88-5
M. Wt: 187.12 g/mol
InChI Key: PAPVLFUKQAEGSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile and its derivatives involves multiple steps, including bromination, Grignard reaction, cyanidation, and amination, achieving an overall yield of 49.2%. The structure of the synthesized compound is confirmed using MS, IR, and 1H NMR techniques, presenting an environmentally friendly and practical method for its preparation (Zhang Tong-bin, 2012).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-(trifluoromethyl)benzonitrile, as with related compounds, is characterized by C-H...F and C-H...N hydrogen bonds forming a dense two-dimensional network. This arrangement does not involve π...π ring interactions, indicating slight deformation of the aromatic ring due to the para-related electronegative groups (S. Boitsov, J. Songstad, K. Törnroos, 2002).

Chemical Reactions and Properties

The chemical behavior of 2-Hydroxy-4-(trifluoromethyl)benzonitrile includes its use as an electrolyte additive in lithium ion batteries, where it improves the cyclic stability of the LiNi0.5Mn1.5O4 cathode. This is attributed to its preferential oxidation, forming a low-impedance protective film which inhibits electrolyte decomposition and manganese dissolution from the cathode (Wenna Huang et al., 2014).

Scientific Research Applications

  • Dermatological Applications:

    • Li et al. (2008) designed and synthesized 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia. It demonstrated potency, selectivity, and in vivo activity with reduced systemic side effects and no phototoxicity, addressing a significant concern in dermatological applications (Li et al., 2008).
  • Pharmaceutical Synthesis:

    • Hopes et al. (2006) discussed the plant-scale manufacture of (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, a potassium-channel opener developed for treating urinary urge incontinence. They optimized the key unsymmetrical Hantzsch reaction step, crucial for the synthesis, through the careful order of reagent addition and experimental design, achieving a close to 60% yield (Hopes et al., 2006).
  • Battery Technology:

    • Huang et al. (2014) utilized 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for the LiNi0.5Mn1.5O4 cathode of high voltage lithium-ion batteries. The additive significantly improved cyclic stability, delivering an initial capacity of 133 mAh g−1 and maintaining 121 mAh g−1 after 300 cycles. This research suggests the compound’s role in enhancing battery performance and longevity (Huang et al., 2014).
  • Androgen Receptor Modulation:

    • Aikawa et al. (2017) discovered 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds exhibited anabolic effects on muscles and the central nervous system while remaining neutral to the prostate. The study presents these derivatives as potential therapeutic agents for conditions related to androgen receptor activities (Aikawa et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPVLFUKQAEGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608452
Record name 2-Hydroxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)benzonitrile

CAS RN

81465-88-5
Record name 2-Hydroxy-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81465-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Benzyloxy)-4-(trifluoromethyl)benzonitrile (~20 grams) in 350 ml. acetic acid and 100 ml. 33% HBr was stirred overnight, refluxed for four hours, and then stirred overnight again. Next the reaction mixture was stripped to a small volume and poured into ice water. The crude precipitate which formed was stirred in hexane, filtered, and was identified by NMR as the desired product, yield 9.3 grams.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Shi, T ting Du, Z Zhang, X Liu, Y Yang, N Xue… - Bioorganic …, 2022 - Elsevier
Isocryptotanshinone (ICTS), a natural product with potential signal transducer and activator of transcription-3 (STAT3) signaling pathway inhibitory activity, shows significant inhibitory …
Number of citations: 2 www.sciencedirect.com
VA Kallepalli, L Sanchez, H Li, NJ Gesmundo… - …, 2010 - chemistry.msu.edu
C–H activation/borylation has been married with Suzuki coupling to prepare DuP 697 (1) and analogs that would be otherwise difficult to obtain via the traditional synthetic route to 1. …
Number of citations: 8 www2.chemistry.msu.edu

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